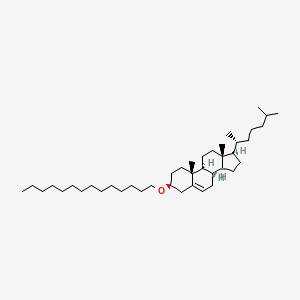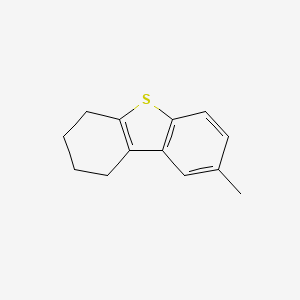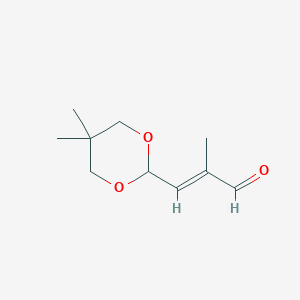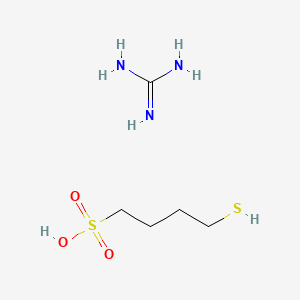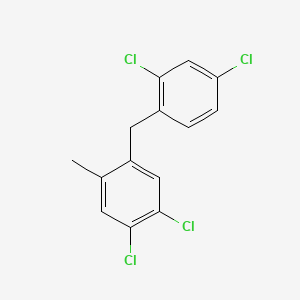
3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,7-Trimethyl-4-(octylthio)bicyclo(410)heptan-3-ol is a complex organic compound with the molecular formula C18H34OS It is characterized by a bicyclic structure with a hydroxyl group and an octylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by the introduction of the octylthio group. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the quality standards required for its applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic structure or the octylthio group.
Substitution: The octylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the octylthio substituent play crucial roles in its reactivity and binding affinity. These interactions can modulate biological processes and chemical reactions, making the compound valuable for research and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(4.1.0)heptan-3-ol, 4,7,7-trimethyl-: A similar compound without the octylthio group.
3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol: Another related compound with different functional groups.
Uniqueness
3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol is unique due to the presence of the octylthio group, which imparts distinct chemical properties and potential applications. This differentiates it from other similar compounds and makes it a subject of interest in various research fields.
Propriétés
Numéro CAS |
85187-15-1 |
|---|---|
Formule moléculaire |
C18H34OS |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
3,7,7-trimethyl-4-octylsulfanylbicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C18H34OS/c1-5-6-7-8-9-10-11-20-16-12-14-15(17(14,2)3)13-18(16,4)19/h14-16,19H,5-13H2,1-4H3 |
Clé InChI |
LGBTXVVFHLNTQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC1CC2C(C2(C)C)CC1(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


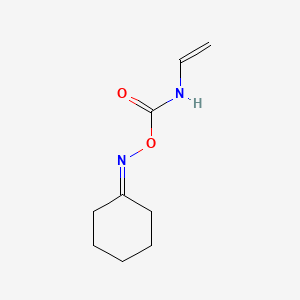


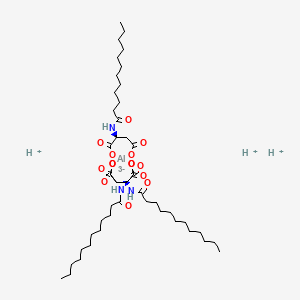
![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)
